4-Chloro-5-isopropyl-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-5-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQQSLYQUGLKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734489 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-38-2 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The most widely reported method for synthesizing chlorinated pyrimidines involves treating hydroxylated precursors with POCl₃ in the presence of organic bases. For example, 4-methyl-6-hydroxypyrimidine reacts with POCl₃ and triethylamine at 100°C to yield 4-chloro-6-methylpyrimidine with 85% efficiency. The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.
Table 1: Optimization of Organic Bases in Chlorination Reactions
| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | 100 | 4 | 85 | >98 |
| Diisopropylethylamine | 100 | 5 | 90 | >98 |
| Triisopropylamine | 100 | 3 | 75 | >98 |
Large-Scale Production Protocols
Industrial applications prioritize cost-effectiveness and reproducibility. A continuous flow reactor system allows for the gradual addition of POCl₃ to a solution of 4-methyl-6-hydroxypyrimidine and diisopropylethylamine in toluene. Automated temperature control (100°C ± 2°C) and in-line pH monitoring ensure consistent product quality. Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via n-hexane recrystallization.
Functionalization Strategies for Introducing the Isopropyl Group
Alkylation of Chlorinated Intermediates
While the provided patents focus on chlorination, introducing the isopropyl group at position 5 likely requires subsequent alkylation. A proposed route involves reacting 4-chloro-6-methylpyrimidine with isopropyl bromide in the presence of a palladium catalyst. For instance, Suzuki-Miyaura coupling could attach the isopropyl moiety, though this hypothesis requires experimental validation.
Challenges in Regioselectivity
Positioning the isopropyl group at the 5th position presents regioselective challenges due to the electron-withdrawing effects of the chlorine atom. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) may enhance selectivity, but competing reactions at the 2- and 4-positions remain a concern.
Comparative Analysis of Chlorination Techniques
Solvent Systems and Reaction Kinetics
Polar aprotic solvents like dimethylformamide (DMF) accelerate chlorination by stabilizing ionic intermediates, whereas toluene improves yield recovery during extraction. Kinetic studies reveal that reactions in DMF reach completion 30% faster than in toluene but require additional purification steps to remove solvent residues.
Role of Catalytic Additives
The addition of N,N-dimethylaminopyridine (DMAP) in Patent US10556871B1 increased chlorination efficiency by 12% in analogous compounds. This suggests that Lewis acid catalysts could similarly benefit 4-chloro-5-isopropyl-6-methylpyrimidine synthesis by coordinating to the pyrimidine ring and activating the hydroxyl group for substitution.
Quality Control and Purification
Recrystallization Optimization
Recrystallization using n-hexane or ethanol is critical for achieving pharmaceutical-grade purity. For 4-chloro-6-methylpyrimidine, n-hexane recrystallization at 10°C produces crystals with 99.5% purity, while ethanol yields larger crystals but introduces trace solvent residues.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-isopropyl-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-5-isopropyl-6-methylpyrimidine, 4-thio-5-isopropyl-6-methylpyrimidine, etc.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHClN
Molecular Weight : 170.63 g/mol
CAS Number : 81438-38-2
Pharmaceutical Applications
-
Synthesis of Antimicrobial Agents :
- Case Study : Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-chloro-5-isopropyl-6-methylpyrimidine have been shown to inhibit the growth of pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism : These compounds often function by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism.
-
Antiviral Properties :
- Research Insight : Pyrimidine derivatives are being investigated for their potential antiviral activity, particularly against RNA viruses. The modification of the pyrimidine ring can enhance binding affinity to viral enzymes, thereby inhibiting viral replication.
Agrochemical Applications
-
Herbicides and Fungicides :
- Application Overview : this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its chlorinated structure contributes to the herbicidal activity by interfering with plant growth regulators.
- Example Products : Compounds derived from this pyrimidine are incorporated into formulations aimed at controlling weeds and fungal diseases in crops.
- Environmental Impact and Sustainability :
Data Table: Comparative Analysis of Pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 4-Chloro-5-isopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 4th position and the isopropyl and methyl groups at the 5th and 6th positions, respectively, contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations:
Substituent Electronic Effects: Chloro and Fluoro Groups: Chloro (electron-withdrawing) and fluoro (high electronegativity) substituents enhance stability and influence reactivity in nucleophilic substitution reactions. For example, 4-Chloro-5-fluoro-2-methylpyridine may exhibit greater metabolic stability in agrochemicals compared to non-fluorinated analogs.
Steric and Solubility Considerations :
- The isopropyl group in the target compound introduces significant steric bulk, which may slow reaction kinetics in substitution reactions compared to smaller groups (e.g., methyl). However, this bulk could enhance lipophilicity, favoring membrane permeability in drug candidates.
- Hydroxyl vs. Chloro : 6-Chloro-4-hydroxypyrimidine’s hydroxyl group enables hydrogen bonding, leading to higher aqueous solubility and distinct crystal packing patterns compared to chloro-dominated analogs. The target compound’s lack of polar groups likely reduces aqueous solubility but improves solubility in organic solvents.
Functional Group Diversity: Amine and Cyano Groups: The amine group in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine allows for hydrogen bonding and further functionalization (e.g., amide formation), while the cyano group in 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile offers reactivity for cross-coupling reactions.
Biological Activity
4-Chloro-5-isopropyl-6-methylpyrimidine is a heterocyclic compound with significant biological activity. Its molecular formula is C8H11ClN2, and it is characterized by a chlorine atom at the 4th position, an isopropyl group at the 5th position, and a methyl group at the 6th position of the pyrimidine ring. This unique arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom enhances its binding affinity, while the isopropyl and methyl groups contribute to its specificity. This compound has been investigated for its potential antimicrobial and anti-inflammatory properties, as well as its role in modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA). For instance, studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics by preventing biofilm formation, which is crucial for bacterial resistance .
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. This could be beneficial in developing treatments for conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Activity Against MRSA : A study demonstrated that chlorinated derivatives of thymol showed significant antimicrobial activity against MRSA. While this study did not focus exclusively on this compound, it highlighted the potential for chlorinated compounds to enhance antibiotic efficacy .
- Synergistic Effects : Another investigation into similar pyrimidine derivatives revealed that they could act synergistically with traditional antibiotics, improving treatment outcomes for infections caused by resistant bacteria .
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Inhibition of enzyme activity |
| Chlorothymol | High | Low | Disruption of biofilm formation |
| 4-Chloro-5-methylpyrimidine | Moderate | Moderate | Binding to bacterial receptors |
Synthesis
The synthesis of this compound typically involves the chlorination of 5-isopropyl-6-methylpyrimidine using thionyl chloride (SOCl2) under reflux conditions. This method allows for the selective introduction of the chlorine atom at the desired position on the pyrimidine ring.
Applications in Industry and Medicine
This compound has potential applications in:
- Pharmaceuticals : As an intermediate in synthesizing drugs targeting specific enzymes.
- Agrochemicals : Due to its biological activities, it may be used in developing pesticides or herbicides.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-5-isopropyl-6-methylpyrimidine, and what factors influence reaction efficiency?
Synthesis typically involves nucleophilic substitution or halogenation of precursor pyrimidines. For example, reacting 5-isopropyl-6-methylpyrimidin-4-ol with chlorinating agents like POCl₃ in the presence of a base (e.g., N,N-dimethylaniline) at 80–100°C can yield the target compound. Reaction efficiency depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane), and exclusion of moisture, as seen in analogous chloropyrimidine syntheses .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Structural confirmation : Use ¹H/¹³C NMR to identify substituent positions (e.g., methyl at C6, isopropyl at C5) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) is optimal. Cross-reference with PubChem data for related pyrimidines to verify spectral consistency .
Q. How should researchers handle and store this compound to maintain stability?
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent hydrolysis of the chloro group. Stability studies on similar compounds indicate degradation via radical pathways under UV light, necessitating dark storage .
Advanced Research Questions
Q. What strategies resolve contradictory reports about the reactivity of the 4-chloro substituent in cross-coupling reactions?
Contradictions may arise from competing elimination vs. substitution pathways. Conduct controlled Suzuki-Miyaura or Buchwald-Hartwig reactions using standardized conditions (e.g., Pd(OAc)₂, SPhos ligand, Cs₂CO₃ base). Monitor reaction progress via GC-MS to identify intermediates and optimize ligand-to-metal ratios, as demonstrated in trifluoromethylpyrimidine coupling studies .
Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?
Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potentials and frontier molecular orbitals. For example, Mulliken charge analysis reveals higher electrophilicity at C4 (due to chloro withdrawal), favoring nucleophilic attack. Compare with experimental data from substituted pyridinylpyrimidines to validate computational models .
Q. What biological screening approaches are optimal for evaluating the kinase inhibition potential of derivatives?
- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays against a panel of 50+ kinases (e.g., EGFR, CDK2).
- Structure-activity relationship (SAR) : Modify substituents at C2/C5 and correlate with IC₅₀ values. CoMFA models from oxazolylmethylpiperazinyl fluorophenylpyrimidines suggest bulky groups at C5 enhance selectivity .
Q. How to design experiments addressing discrepancies in reported solubility profiles of halogenated pyrimidines?
Systematically test solubility in aprotic (DMSO, THF) vs. protic (MeOH, H₂O) solvents using gravimetric analysis. For low solubility (<1 mg/mL), employ co-solvent systems (e.g., PEG-400/water) or salt formation, referencing protocols for 6-chloro-5-isopropylpyrimidin-4-amine .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
